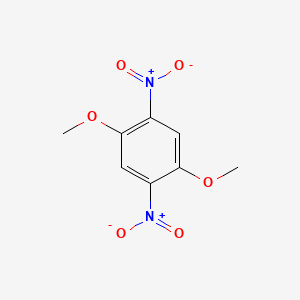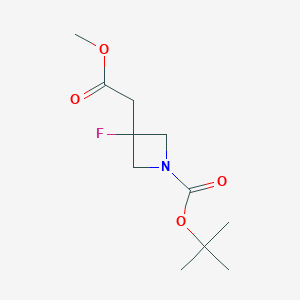
1,4-Dimethoxy-2,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2,5-dinitrobenzene is an organic compound with the chemical formula C8H8N2O6 . It is a yellow crystalline solid known for its strong odor and is primarily used in various chemical reactions and industrial applications .
Mécanisme D'action
Target of Action
The primary target of 1,4-Dimethoxy-2,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
this compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the pathway of electrophilic aromatic substitution . The electrophilic aromatic substitution reaction is a two-step mechanism. The first step involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or substances could potentially affect the compound’s action, efficacy, and stability. Additionally, factors such as temperature and pH could also play a role in the compound’s reactivity and stability .
Analyse Biochimique
Biochemical Properties
It is known that this compound can undergo various chemical reactions, including free radical bromination and nucleophilic substitution
Molecular Mechanism
The molecular mechanism of 1,4-Dimethoxy-2,5-dinitrobenzene involves several steps. In one reaction pathway, the compound can undergo free radical bromination, a process that involves the removal of a hydrogen atom and the addition of a bromine atom . This reaction is facilitated by N-bromosuccinimide and results in the formation of a brominated compound .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo various chemical reactions over time, including free radical bromination and nucleophilic substitution .
Metabolic Pathways
It is known that the compound can undergo various chemical reactions, suggesting that it may interact with various enzymes and cofactors .
Méthodes De Préparation
1,4-Dimethoxy-2,5-dinitrobenzene is typically synthesized through the nitration of p-methoxyphenol. The process involves dissolving methoxy phenol in concentrated nitric acid, followed by the slow addition of nitrosulfonate mixed acid. The reaction yields a crystalline solid of this compound . Industrial production methods often involve similar nitration processes, ensuring high purity and yield through careful control of reaction conditions.
Analyse Des Réactions Chimiques
1,4-Dimethoxy-2,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound reacts with nucleophiles such as piperidine and pyrrolidine, forming products like 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate.
Common reagents used in these reactions include nitric acid, piperidine, and pyrrolidine. The major products formed depend on the specific nucleophile or electrophile involved in the reaction.
Applications De Recherche Scientifique
1,4-Dimethoxy-2,5-dinitrobenzene has several scientific research applications:
Comparaison Avec Des Composés Similaires
1,4-Dimethoxy-2,5-dinitrobenzene can be compared with other similar compounds such as:
1,4-Dimethoxy-2,3-dinitrobenzene: This isomer is also used in the synthesis of bioreductive anti-cancer agents.
1,2-Dimethoxy-4,5-dinitrobenzene: Another isomer with similar chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity and the types of products it forms in nucleophilic aromatic substitution reactions.
Propriétés
IUPAC Name |
1,4-dimethoxy-2,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJRSHHELGUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)
![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)


![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

![N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2897860.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)
![N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2897864.png)
